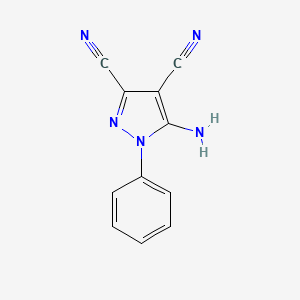

5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-phenylpyrazole-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5/c12-6-9-10(7-13)15-16(11(9)14)8-4-2-1-3-5-8/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGULYLNXXBGXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C#N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354255 | |

| Record name | 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94427-97-1 | |

| Record name | 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Cyclization Approaches

Direct cyclization methods provide a straightforward route to the pyrazole (B372694) ring system by constructing it from acyclic precursors in one or two steps. These approaches are fundamental in heterocyclic chemistry and have been adapted for the synthesis of complex pyrazoles.

A primary and highly effective method for synthesizing 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is the direct condensation of a substituted hydrazine (B178648) with a highly activated nitrile-containing compound. The reaction of phenylhydrazine (B124118) with tetracyanoethylene (B109619) (TCNE) serves as a key example of this approach. nih.govnih.gov TCNE is a powerful electrophile and dienophile, making it highly reactive toward nucleophiles like hydrazines. researchgate.net

The reaction involves the nucleophilic attack of the phenylhydrazine onto the electron-deficient carbon-carbon double bond of TCNE. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring. This method is noted for its high chemoselectivity, exclusively producing the 5-aminopyrazole derivative. nih.gov The use of N-substituted hydrazines, such as phenylhydrazine, directs the cyclization to form the 1-substituted pyrazole isomer. nih.gov This synthetic route is particularly valuable as it directly incorporates the required dicarbonitrile functionality at positions 3 and 4 of the pyrazole ring. nih.gov

The formation of the pyrazole ring in this context can be mechanistically described as proceeding through a Michael-type addition. In the reaction between phenylhydrazine and tetracyanoethylene, the initial step is the conjugate addition of the hydrazine nucleophile to the activated alkene of TCNE. nih.gov This step is characteristic of a Michael reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound or its equivalent.

Following the initial Michael adduct formation, an intramolecular cyclization occurs. The terminal nitrogen of the hydrazine attacks one of the nitrile groups, leading to the formation of a five-membered ring. A subsequent tautomerization process results in the formation of the aromatic 5-aminopyrazole structure. A similar Michael addition mechanism is observed in the synthesis of related compounds, such as 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are formed from the reaction of aryl hydrazines with (ethoxymethylene)malononitrile. researchgate.net

Multi-Component Reactions for Pyrazole Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. While MCRs are a cornerstone for generating molecular diversity and are widely used for constructing pyrazole derivatives, their application to synthesize the specific target compound this compound is not typical.

The most common MCR for this class of compounds is the three-component reaction between an aldehyde, malononitrile (B47326), and phenylhydrazine. nih.govnih.govfrontiersin.org This reaction proceeds via an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of phenylhydrazine to the resulting arylidene malononitrile intermediate, and subsequent cyclization. nih.gov This pathway leads to the formation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with a substituent at the C3 position derived from the starting aldehyde. For instance, using benzaldehyde (B42025) results in 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. nih.govresearchgate.net This method is not suitable for producing the 3,4-dicarbonitrile derivative as it does not introduce a nitrile group at the C3 position.

Catalyst-Mediated Syntheses

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, milder reaction conditions, and improved sustainability. Various catalytic systems have been explored for the synthesis of 5-aminopyrazole-4-carbonitriles, primarily within the context of the multi-component reactions described above.

A range of catalysts has been successfully employed to promote the multi-component synthesis of C3-substituted 5-aminopyrazole-4-carbonitriles. Nano-zinc oxide has been reported as a highly efficient and environmentally friendly catalyst for the condensation reaction leading to pyrazole derivatives. mdpi.com Similarly, copper triflate has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazines to form pyrazoles.

The following table summarizes the performance of various catalysts in the three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile from benzaldehyde, malononitrile, and phenylhydrazine.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 min | 85-93 |

| Fe₃O₄@SiO₂@Tannic acid | Various | 80 | 30-45 min | 90-96 |

| Alumina-silica-supported MnO₂ | Water | Room Temp | 2-3 h | High |

| SnO-CeO₂ nanocomposite | Water | Not specified | Shorter times | 81-96 |

This data is for the synthesis of C3-substituted analogs, not the 3,4-dicarbonitrile target compound. nih.govnih.govresearchgate.net

In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign synthetic protocols. This includes the use of water as a solvent, solvent-free conditions, and recyclable catalysts.

A novel nano catalyst based on copper immobilized on a modified Layered Double Hydroxide (B78521) (LDH) has been shown to be highly active and selective in synthesizing 5-aminopyrazole derivatives via a three-component reaction in a water/ethanol (B145695) solvent system. nih.govrsc.org This catalyst offers advantages such as eco-friendliness, mild reaction conditions, short reaction times (15–27 minutes), and excellent yields (85–93%). nih.govrsc.org Furthermore, the catalyst can be recovered and reused for several cycles without a significant loss of activity. nih.gov Another green approach involves using tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles as a magnetically separable catalyst, which also provides high yields and easy catalyst recovery. nih.govfrontiersin.org

The table below compares different green catalytic approaches for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

| Catalytic System | Green Features | Yield (%) |

| LDH@PTRMS@DCMBA@CuI | Recyclable catalyst, H₂O/EtOH solvent | 85-93 |

| Fe₃O₄@SiO₂@Tannic acid | Magnetically separable catalyst, green | 90-96 |

| SnO-CeO₂ nanocomposite | Recyclable catalyst, water as solvent | 81-96 |

This data is for the synthesis of C3-substituted analogs, not the 3,4-dicarbonitrile target compound. nih.govnih.govresearchgate.net

Advanced Synthetic Techniques

Advanced synthetic techniques have been employed to enhance the synthesis of pyrazole derivatives, offering advantages such as reduced reaction times, increased yields, and more environmentally friendly procedures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound and related compounds, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.

One notable approach involves a one-pot, three-component reaction under microwave irradiation. For instance, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, a structurally similar compound, was achieved with a high yield of approximately 89% in just 10 minutes at 120°C using ethanol as a green solvent. ijset.in This catalyst-free method highlights the efficiency of microwave heating in promoting molecular interactions and accelerating reaction rates. ijset.in

Another example is the microwave-assisted heterocyclization of a β-ketonitrile with various arylhydrazines, which led to the formation of D-ring-fused 5-amino-1-arylpyrazoles. mdpi.com In a typical procedure, the β-ketonitrile is reacted with an arylhydrazine hydrochloride in ethanol in the presence of sodium acetate, and the mixture is irradiated in a closed vessel at 120°C for 10 minutes. mdpi.com This rapid and efficient method underscores the broad applicability of microwave-assisted synthesis in generating diverse pyrazole derivatives. mdpi.comnih.gov

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Microwave-Assisted | 10 minutes | ~89% | ijset.in |

| Conventional Heating | Several hours | Generally lower | ijset.in |

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, minimizing the use of hazardous organic solvents. The synthesis of this compound and its derivatives has been successfully achieved under such conditions, often with the aid of a catalyst.

One study demonstrated the synthesis of novel 5-amino-pyrazole-4-carbonitriles through three-component mechanochemical reactions of azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine under solvent-free conditions. nih.gov This method produced high yields in short reaction times. The use of a magnetically separable catalyst, such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles, facilitates an environmentally friendly procedure with easy catalyst recovery and reuse. nih.gov

In another example, the cyclocondensation reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with dielectrophiles was carried out under solvent-free conditions by heating in a direct beam microwave oven, leading to the selective formation of pyrazolo[1,5-a]pyrimidines. mdpi.com This approach combines the benefits of both microwave assistance and the absence of a solvent to provide a rapid and efficient synthesis.

Regioselectivity in Pyrazole Ring Formation

The reaction between a substituted hydrazine and a 1,3-dielectrophile, such as (ethoxymethylene)malononitrile, can potentially lead to the formation of two regioisomers: the 5-amino and the 3-amino pyrazole. However, in the synthesis of this compound from phenylhydrazine and (ethoxymethylene)malononitrile, the 5-amino isomer is predominantly or exclusively formed.

The regioselectivity of this reaction is influenced by the nature of the hydrazine. It has been observed that the use of arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the free arylhydrazine tends to yield the 1,5-regioisomer. nih.gov In the case of the reaction between phenylhydrazine and (ethoxymethylene)malononitrile, the initial step is a Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electrophilic double bond of the malononitrile derivative. Subsequent cyclization with the elimination of ethanol leads to the formation of the pyrazole ring. The steric and electronic effects of the phenyl group on the hydrazine and the cyano groups on the malononitrile derivative direct the cyclization to favor the formation of the thermodynamically more stable this compound.

Synthesis of Key Precursors and Intermediates

The efficient synthesis of this compound relies on the availability of its key precursors: phenylhydrazine and (ethoxymethylene)malononitrile.

Phenylhydrazine: This precursor is commonly synthesized from aniline (B41778). The process involves the diazotization of aniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C) to form a diazonium salt. prepchem.comdoubtnut.com The resulting benzenediazonium (B1195382) chloride is then reduced to phenylhydrazine. Common reducing agents for this step include sodium sulfite (B76179) or stannous chloride in hydrochloric acid. prepchem.comorgsyn.org The free base, phenylhydrazine, is obtained by treating the hydrochloride salt with a base. prepchem.com

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Diazotization | Aniline, Sodium Nitrite, Hydrochloric Acid | 0-5°C | Benzenediazonium Chloride |

| Reduction | Sodium Sulfite or Stannous Chloride | Acidic medium | Phenylhydrazine Hydrochloride |

| Neutralization | Base (e.g., Sodium Carbonate) | - | Phenylhydrazine |

(Ethoxymethylene)malononitrile: This intermediate is typically prepared through the condensation of malononitrile with triethyl orthoformate. google.comguidechem.com The reaction is often carried out in the presence of a catalyst, such as anhydrous zinc chloride or lithium chloride, and may be performed in a solvent or under solvent-free conditions. google.comgoogle.com In some procedures, acetic anhydride (B1165640) is used as a co-reagent, and the reaction mixture is heated to drive the reaction to completion. wipo.intmdpi.com The product can then be isolated by cooling the reaction mixture and collecting the precipitated solid. google.com

Chemical Reactivity and Functional Group Transformations

Reactivity of the Amino Group (C-5 Position)

The exocyclic amino group at the C-5 position is a key nucleophilic center in the molecule, readily participating in reactions with various electrophiles. Its reactivity is fundamental to the construction of numerous derivatives and larger heterocyclic frameworks.

Amination Reactions and Derivatives

The C-5 amino group undergoes typical reactions expected of an aromatic amine, allowing for the synthesis of a diverse array of derivatives.

Acylation: The amino group can be readily acylated. For instance, reaction with acylating agents like chloroacetyl chloride leads to the formation of the corresponding N-acyl derivative, 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. clockss.org Similarly, treatment with benzoyl chloride yields 5-acyl amino pyrazoles. nih.gov These amide derivatives can serve as intermediates for further transformations.

Diazotization: The amino group can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a versatile intermediate. It can be used to synthesize pyrazolo[3,4-d] nih.govsctunisie.orgyoutube.comtriazin-4-ones. nih.gov This reaction highlights the amine's utility in forming fused triazine rings.

Condensation Reactions: The amino group can condense with carbonyl compounds to form Schiff bases or participate in multicomponent reactions. It has been utilized as a 1,3-dinucleophilic starting material in Knoevenagel condensations with various 1,3-dicarbonyl compounds. nih.gov Furthermore, reactions with isothiocyanates can yield corresponding thiourea (B124793) derivatives. nih.gov

| Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Chloroacetyl chloride | Acylation | N-Acyl pyrazole (B372694) (Amide) | clockss.org |

| Sodium Nitrite / Acid | Diazotization | Pyrazolo[3,4-d] nih.govsctunisie.orgyoutube.comtriazin-4-one | nih.gov |

| 1,3-Dicarbonyl compounds | Knoevenagel Condensation | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinolone]diones | nih.gov |

| Isothiocyanates | Addition | Thiourea derivative | nih.gov |

Reactivity of the Nitrile Groups (C-3 and C-4 Positions)

The two nitrile groups on the pyrazole ring are important functional handles that can undergo hydrolysis and cycloaddition reactions, providing pathways to other key functional groups and heterocyclic systems.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile groups can be hydrolyzed under basic or acidic conditions to yield carboxylic acid derivatives. For example, the basic hydrolysis of a related pyrazole ester, 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, yields the corresponding 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. chempedia.infoorganic-chemistry.org This transformation is a common strategy for introducing carboxylic acid functionalities into the pyrazole scaffold, which can then be used for further derivatization, such as the formation of amides and esters. chempedia.info

Cycloaddition Reactions Involving Nitriles

Nitrile groups are known to participate as dipolarophiles in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazole rings. This reaction, often catalyzed by acids or metal salts, converts a nitrile and an azide (B81097) into a 5-substituted-1H-tetrazole. youtube.comscielo.brresearchgate.netnih.gov This transformation is a well-established method for synthesizing tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry. scielo.brresearchgate.net While specific examples for 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile are not detailed in the surveyed literature, this general reactivity provides a potential route to synthesize bis-tetrazolyl pyrazole derivatives. For instance, pyrazole-4-carbonitriles have been successfully converted to their corresponding 5-(pyrazol-4-yl)-1H-tetrazole derivatives, demonstrating the feasibility of this reaction on the pyrazole scaffold.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Core

The pyrazole ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents. 5-Aminopyrazoles possess three primary nucleophilic sites: the amino group (5-NH2), the ring nitrogen (1-NH, if unsubstituted), and the carbon at the 4-position (4-CH). The general order of reactivity is 5-NH2 > 1-NH > 4-CH. youtube.com

Electrophilic Substitution: The C-4 position of the pyrazole ring is susceptible to electrophilic attack, although it is the least nucleophilic of the three sites. youtube.com The reaction can be competitive with reactions at the N-1 or C-5 amino positions. For example, the reaction of 5-aminopyrazoles with enaminones can lead to condensation and cyclization involving the C-4 position to generate pyrazolo[3,4-b]pyridine derivatives. youtube.com The rate of this electrophilic aromatic substitution can be sterically hindered; bulky substituents at the N-1 position have been shown to slow down the reaction at C-4. youtube.comscielo.br

Nucleophilic Substitution: While less common, nucleophilic substitution can occur on the pyrazole core, typically requiring the presence of a good leaving group, such as a halogen. For instance, nucleophilic substitution of a halogen atom on a pyrazole nucleus has been used as a route to synthesize imidazo[4,5-c]pyrazoles. nih.gov

Annulation Reactions for Fused Heterocyclic Systems

This compound is a premier building block for annulation reactions, where a new ring is fused onto the pyrazole core. These reactions typically involve the C-5 amino group and the C-4 position acting as nucleophiles that react with a bielectrophilic partner.

Pyrazolo[1,5-a]pyrimidines: Reaction of 5-aminopyrazoles with reagents like acrylonitrile (B1666552) or ethyl acrylate (B77674) leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. clockss.org Condensation with β-dicarbonyl compounds or their equivalents is also a common and effective strategy for constructing this fused system. youtube.com

Pyrazolo[3,4-b]pyridines: This fused system is frequently synthesized from 5-aminopyrazoles. Multicomponent reactions involving 5-aminopyrazoles, an aldehyde, and an active methylene (B1212753) compound (like ethyl cyanoacetate) are widely used to construct the pyrazolo[3,4-b]pyridine skeleton. youtube.com Another route involves the reaction of 5-aminopyrazoles with enaminones in acetic acid. youtube.com

Pyrazolo[3,4-d]pyrimidines: The reaction of 5-aminopyrazole derivatives with various reagents can lead to the pyrazolo[3,4-d]pyrimidine core. For instance, reacting a 5-aminopyrazole-4-carboxylic acid derivative with an acid anhydride (B1165640) can form a pyrazolo[3,4-d] nih.govyoutube.comoxazinone, which upon reaction with an amine yields the pyrazolo[3,4-d]pyrimidin-4-one. sctunisie.org

Pyrazolo[3,4-d] nih.govsctunisie.orgyoutube.comtriazines: As mentioned previously, diazotization of the 5-amino group followed by intramolecular cyclization is a key method for preparing pyrazolo[3,4-d] nih.govsctunisie.orgyoutube.comtriazin-4-ones. nih.gov

| Reagent(s) | Fused System Formed | Reference |

|---|---|---|

| Acrylonitrile / Ethyl acrylate | Pyrazolo[1,5-a]pyrimidine | clockss.org |

| Aldehyde + Active Methylene Compound | Pyrazolo[3,4-b]pyridine | youtube.com |

| Enaminones | Pyrazolo[3,4-b]pyridine | youtube.com |

| Carboxylic acid anhydride, then Amine | Pyrazolo[3,4-d]pyrimidine | sctunisie.org |

| Sodium Nitrite / Acid | Pyrazolo[3,4-d] nih.govsctunisie.orgyoutube.comtriazine | nih.gov |

Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocyclic systems, including derivatives that can be synthesized from the title compound, such as pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. nih.govbeilstein-journals.orgwikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence. nih.gov

For pyrimidine-fused systems, the rearrangement is often catalyzed by acid or base, or promoted by heat or light. nih.gov The mechanism generally involves the nucleophilic addition of a solvent molecule (like water) or a base to the pyrimidine (B1678525) ring, leading to its cleavage. Subsequent rotation around a single bond and re-cyclization results in the isomeric product. nih.govresearchgate.net The thermodynamic stability of the starting material and the product, as well as the electronic nature of the substituents, are key factors that influence the propensity for this rearrangement to occur. nih.gov For instance, imino-substituted pyrazolopyrimidines formed from reactions with isothiocyanates can potentially undergo a Dimroth-type rearrangement to their more stable amino isomers.

Mechanistic Investigations of Transformations

The mechanisms of the various transformations involving aminopyrazole dinitriles have been the subject of detailed studies to understand the reaction pathways and regioselectivity.

In the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, a cascade 6-endo-dig cyclization mechanism has been proposed. nih.gov The reaction is initiated by the activation of the alkyne by a catalyst, followed by the nucleophilic attack of the pyrazole ring nitrogen or the exocyclic amino group. Subsequent cyclization and aromatization lead to the final product. Control experiments have helped to elucidate the intermediates in this cascade process. nih.gov

The mechanism of the Dimroth rearrangement in fused pyrimidine systems has been extensively studied. nih.govresearchgate.net It is generally accepted to proceed via a nucleophilic attack on the pyrimidine ring, leading to a ring-opened intermediate. nih.gov For example, in basic conditions, hydroxide (B78521) ions can attack an electrophilic carbon in the pyrimidine ring. researchgate.net Tautomerization and bond rotation in the acyclic intermediate are followed by ring closure to form the thermodynamically more stable isomer. beilstein-journals.org Kinetic and computational studies have been employed to identify the rate-determining steps and the influence of substituents on the reaction barrier. researchgate.net

For the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles via a three-component reaction, a proposed mechanism involves the initial formation of an arylidene malononitrile (B47326) intermediate from the reaction of an aldehyde and malononitrile. nih.gov This is followed by a Michael addition of phenylhydrazine (B124118) to the activated double bond, leading to an intermediate that subsequently undergoes intramolecular cyclization and tautomerization to yield the final pyrazole product. nih.gov

Spectroscopic and Structural Characterization of this compound Inaccessible in Public Research Databases

Following a comprehensive search of scholarly articles and chemical databases, detailed spectroscopic and structural characterization data for the specific compound This compound is not available in the public domain.

Therefore, it is not possible to provide the requested detailed analysis and data tables for the following characterization techniques for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

¹³C NMR

Heteronuclear Correlation Spectroscopies (COSY, HSQC, HMBC, ¹H-¹⁵N HMBC)

¹⁹F NMR for fluorinated derivatives

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS, ESI+)

Without access to primary research data detailing the synthesis and characterization of this specific molecule, any attempt to generate the requested article would be speculative and fall outside the required standards of scientific accuracy.

Spectroscopic and Structural Characterization in Research Context

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

While specific mass spectrometry data for 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is not extensively detailed in the available literature, the fragmentation pattern can be inferred from the analysis of related pyrazole (B372694) structures. Generally, in electron ionization mass spectrometry (EI-MS), pyrazole derivatives undergo characteristic fragmentation pathways. The molecular ion peak ([M]⁺) is typically prominent.

For analogous compounds like 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, the fragmentation would likely begin with the loss of small, stable molecules. Key fragmentation steps for pyrazoles often involve the cleavage of the pyrazole ring itself. Common losses include the expulsion of a hydrogen cyanide (HCN) molecule from the [M-H]⁺ ion or the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion, which can lead to the formation of a cyclopropenyl ion. The presence of the phenyl and amino substituents would also lead to characteristic fragments, such as the phenyl cation. The dicarbonitrile functional groups on the target molecule would introduce additional fragmentation pathways, likely involving the loss of cyano radicals (•CN) or HCN molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. In the case of this compound, the key functional groups are the amino (-NH₂) group and the two nitrile (-C≡N) groups. The IR spectra of closely related 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives provide valuable reference data.

The amino group typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. The nitrile group shows a characteristic sharp absorption band around 2200-2260 cm⁻¹. Studies on various substituted 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles consistently report these features. For instance, the nitrile (C≡N) stretching vibration is observed in the range of 2204-2209 cm⁻¹ for different derivatives. rsc.org The amino group (NH₂) vibrations are typically seen as multiple bands; for example, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, bands are observed at 3447, 3346, 3313, and 3208 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example | Observed Wavenumber (cm⁻¹) |

|---|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300-3500 | 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346 |

| Nitrile (-C≡N) | C≡N Stretch | 2200-2260 | 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2206 |

| Nitrile (-C≡N) | C≡N Stretch | 2200-2260 | 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2205 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, data from the closely related compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid , offers significant insights. This analogue crystallizes in the monoclinic crystal system with the space group P2₁/n. nih.gov The unit cell parameters were determined to be a = 3.7937 Å, b = 21.613 Å, c = 11.1580 Å, and β = 92.170°. nih.gov

In this structure, the pyrazole ring is nearly coplanar with the amino and carboxylic acid groups. nih.gov However, the phenyl group is significantly twisted relative to the pyrazole ring plane, with a dihedral angle of 48.13°. nih.gov This twisting is a common feature in such bi-aryl systems, arising from steric hindrance. An intramolecular hydrogen bond between the amino group and the carboxylic acid group helps to stabilize the planar conformation of that part of the molecule. nih.gov It is expected that this compound would exhibit similar structural characteristics, such as the twisted conformation of the phenyl ring.

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid |

| Space Group | P2₁/n | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid |

| a (Å) | 3.7937 | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid |

| b (Å) | 21.613 | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid |

| c (Å) | 11.1580 | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid |

| β (°) | 92.170 | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid |

For the related compound 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid , Hirshfeld surface analysis reveals the dominant role of specific interactions in stabilizing the crystal lattice. nih.govnih.gov The most significant intermolecular contacts are H···H interactions, which account for 41.5% of the Hirshfeld surface. nih.govnih.gov This is typical for organic molecules rich in hydrogen atoms.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. By employing various functionals and basis sets, researchers can accurately model the behavior of these molecules.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For pyrazole derivatives, this is often achieved using DFT methods such as B3LYP with a 6-311++G(d,p) basis set. derpharmachemica.comgelisim.edu.tr The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

In the case of 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile, the geometry is expected to be non-planar. The phenyl group is likely twisted with respect to the pyrazole ring, a common feature in N-phenylpyrazole derivatives. imist.ma This twist is due to the steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the pyrazole ring. The amino group and the two cyano groups attached to the pyrazole ring will also adopt specific conformations to minimize steric strain and optimize electronic interactions.

| Parameter | Predicted Value |

|---|---|

| Bond Length (C-C in pyrazole ring) | ~1.39 - 1.42 Å |

| Bond Length (C-N in pyrazole ring) | ~1.33 - 1.38 Å |

| Bond Length (N-N in pyrazole ring) | ~1.35 Å |

| Bond Length (C-CN) | ~1.44 Å |

| Bond Length (C-NH2) | ~1.37 Å |

| Dihedral Angle (Phenyl-Pyrazole) | 20° - 40° |

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. nih.gov For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the phenyl ring will show distinct signals depending on their proximity to the pyrazole ring. The amino protons are expected to appear as a broad singlet, and the carbon atoms of the cyano groups would have characteristic chemical shifts in the 115-120 ppm range.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. derpharmachemica.com The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. Key vibrational modes for this molecule would include N-H stretching of the amino group, C≡N stretching of the nitrile groups, and various C-C and C-N stretching and bending modes of the pyrazole and phenyl rings.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Correlation |

|---|---|---|

| N-H stretch (amino) | 3300 - 3500 | Broad peak in IR spectrum |

| C≡N stretch (nitrile) | 2220 - 2260 | Sharp, intense peak in IR spectrum |

| C=C/C=N stretch (ring) | 1400 - 1600 | Multiple bands in the fingerprint region |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp peaks in IR spectrum |

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. DFT calculations provide valuable information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be easily excited. For this compound, the HOMO is likely to be localized on the amino group and the pyrazole ring, while the LUMO may be distributed over the cyano groups and the phenyl ring. The energy gap is expected to be in a range that suggests a stable but reactive molecule. A related, more complex pyrazole derivative was found to have a band gap energy of 2.3 eV. researchgate.net

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

The synthesis of 5-aminopyrazoles often involves the cyclization of precursors derived from compounds like malononitrile (B47326) and phenylhydrazine (B124118). nih.gov Computational methods can be used to identify the transition states of these cyclization reactions. By locating the transition state structures, researchers can understand the energy barriers and the geometry of the molecule as it transforms from reactant to product. This analysis is critical for understanding the factors that control the reaction rate and selectivity. For the formation of the pyrazole ring, the transition state would involve the nucleophilic attack of a nitrogen atom from the hydrazine (B178648) moiety onto a carbon atom of the dinitrile precursor, followed by a series of bond formations and breakages leading to the stable aromatic pyrazole ring.

Computational studies can also provide valuable information about the thermodynamics and kinetics of reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. rwu.edu

For the synthesis of this compound, this would involve evaluating the Gibbs free energies of activation (ΔG‡) and the Gibbs free energies of reaction (ΔG) for the key cyclization step. nih.gov Such calculations can help determine whether a reaction is under thermodynamic or kinetic control. researchgate.netresearchgate.net For instance, the formation of the pyrazole ring is generally a thermodynamically favorable process due to the formation of a stable aromatic system. However, the reaction rate will be governed by the height of the activation energy barrier. Computational studies can help in identifying the rate-determining step and in understanding how different reaction conditions, such as catalysts or solvents, can influence the reaction outcome.

Molecular Modeling of Chemical Reactivity

Molecular modeling serves as a powerful tool to predict and understand the chemical reactivity of this compound. Through quantum chemical calculations, typically employing Density Functional Theory (DFT), various electronic properties and reactivity descriptors can be determined. These computational analyses help in identifying the most probable sites for electrophilic and nucleophilic attacks, shedding light on the molecule's interaction with other chemical species.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions with negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while areas with positive potential (colored in blue) are prone to nucleophilic attack. For a related compound, (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, computational studies have utilized MEP maps to predict reactive sites. asrjetsjournal.org

Table 1: Global Reactivity Descriptors (Illustrative for a Pyrazole Derivative)

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | The escaping tendency of electrons from an equilibrium system. |

| Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Softness (S) | 1/η | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | μ2/2η | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Note: The actual values for this compound would require specific computational studies.

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and how its shape influences its properties and interactions. The molecule possesses rotational freedom around the single bond connecting the phenyl and pyrazole rings, leading to different spatial arrangements or conformers.

The orientation of the phenyl ring relative to the pyrazole ring is a key conformational feature. This is defined by the dihedral angle between the planes of the two rings. In a related compound, 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, the phenyl ring is twisted with respect to the pyrazole ring, forming a dihedral angle of 24.00 (6)°. nih.gov Similarly, in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the dihedral angle between the nitrophenyl and pyrazole rings is 34.3 (1) Å. nih.gov These findings suggest that for this compound, a non-planar conformation is likely to be energetically favorable.

Computational methods, such as potential energy surface (PES) scans, can be employed to systematically vary this dihedral angle and calculate the corresponding energy of the molecule. This allows for the identification of the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). The stable conformations of phenylpyrazole insecticides have been identified using Monte Carlo searching with the MMFF94 molecular mechanics force field. researchgate.net

The specific conformation adopted by the molecule can have a significant impact on its crystal packing, intermolecular interactions, and biological activity. For example, the planarity or non-planarity of the molecule can influence π-π stacking interactions in the solid state.

Table 2: Dihedral Angles in Related Phenylpyrazole Compounds

| Compound | Dihedral Angle (°) |

|---|---|

| 5-amino-3-anilino-1H-pyrazole-4-carbonitrile | 24.00 (6) |

Note: These values are for structurally similar compounds and provide an estimation of the likely conformation for this compound.

Advanced Applications in Chemical Sciences

Role as Synthetic Building Blocks for Complex Organic Molecules

The strategic placement of reactive functional groups makes 5-aminopyrazole derivatives powerful intermediates in organic synthesis, particularly for the construction of fused heterocyclic systems. The dicarbonitrile functionality in compounds like 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile offers a unique reaction pathway for creating complex nitrogen-containing bicyclic structures.

Research has demonstrated the utility of the closely related analog, 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile , as a key starting material for synthesizing fused pyrazolo[3,4-b]pyridine derivatives. In these reactions, the aminopyrazole dicarbonitrile undergoes condensation with active methylene (B1212753) compounds, such as malononitrile (B47326). The reaction proceeds via an initial attack of the ionized active methylene compound on one of the cyano groups of the pyrazole (B372694), followed by an intramolecular cyclization where the pyrazole's amino group attacks the second cyano group of the malononitrile moiety.

This cyclization strategy effectively builds a new pyridine (B92270) ring fused to the original pyrazole core, yielding a pyrazolo[3,4-b]pyridine system. For instance, heating 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with malononitrile in dimethylformamide (DMF) with a piperidine (B6355638) catalyst leads to the formation of 4,6-diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile. conicet.gov.ar This transformation highlights the value of the dicarbonitrile pyrazole scaffold as a building block for creating molecules with potential pharmacological or material applications.

| Starting Material | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Malononitrile | DMF, Piperidine, Reflux | 4,6-diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile | 67% | conicet.gov.ar |

Applications in Agrochemical Design and Development

The pyrazole ring is a well-established privileged structure in agrochemicals, forming the core of numerous commercial herbicides, insecticides, and fungicides. researchgate.net Compounds are typically developed by modifying the substituents on the pyrazole ring to optimize activity, selectivity, and environmental profile.

While specific bioactivity data for this compound is not extensively documented, research on structurally similar compounds provides insight into its potential. For example, the related compound 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , which lacks the cyano group at the C3 position, has been evaluated for its insecticidal properties. conicet.gov.arconicet.gov.ar In a study assessing its effect on Tuta absoluta (tomato leafminer) larvae, the compound demonstrated significant efficacy. conicet.gov.arconicet.gov.ar Although it was less potent than the commercial insecticide Fipronil, it achieved substantial larval mortality, indicating that this particular molecular scaffold possesses intrinsic insecticidal activity. conicet.gov.ar

| Compound | Mortality Rate | Source |

|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 75% | conicet.gov.ar |

| Fipronil (Positive Control) | 100% | conicet.gov.ar |

Rational Design of Pyrazole-Based Agrochemicals

The process of discovering new agrochemicals often relies on the rational design of molecules based on known active substructures. The pyrazole nucleus is a frequent starting point for such endeavors. mdpi.com The design strategy involves synthesizing a library of derivatives where different functional groups are attached to the core pyrazole ring. These modifications are intended to modulate the compound's interaction with specific biological targets in weeds, insects, or fungi.

For a compound like this compound, a rational design approach would involve leveraging its multiple reactive sites. The amino group and the two nitrile groups could be chemically modified to introduce a wide variety of other functionalities, creating new derivatives for biological screening. This approach is exemplified in the development of novel herbicides where aryl-substituted pyrazolyl groups were attached to a picolinic acid backbone to discover new lead compounds with potent herbicidal effects. mdpi.com The goal of such synthetic efforts is to identify derivatives with enhanced potency, a broader spectrum of activity, or a novel mode of action to combat the growing issue of resistance to existing agrochemicals.

Exploitation in Materials Science

The application of pyrazole derivatives extends beyond life sciences into the field of materials science, where they have been incorporated into functional organic materials.

Development of Fluorescent and Luminescent Organic Materials

Pyrazole-containing compounds are recognized as important motifs in the development of fluorescent materials. researchgate.net The rigid, aromatic nature of the pyrazole ring, combined with the electronic effects of its substituents, can give rise to desirable photophysical properties. While specific fluorescence or luminescence data for this compound are not detailed in the surveyed scientific literature, fused heterocyclic systems derived from 5-aminopyrazoles are known to exhibit interesting optical characteristics. The development of novel dyes and photofunctional materials often involves the synthesis of extended π-conjugated systems, a molecular feature that can be achieved by using aminopyrazoles as building blocks for larger, more complex structures.

Fabrication of Sensor Components

In the reviewed scientific literature, no specific studies detailing the use of this compound in the fabrication of sensor components were identified.

Precursors for Polymeric Materials

No specific research findings on the application of this compound as a precursor for the development of polymeric materials were found in the surveyed literature.

Catalytic Applications

While the broader family of pyrazole-containing molecules has been investigated for its catalytic prowess, specific data regarding the application of this compound as a ligand in metal catalysis or as an organocatalyst is not extensively documented in publicly available research. The presence of multiple nitrogen atoms and nitrile groups suggests potential for coordination with metal centers, making it a candidate for ligand development in catalysis. Similarly, the amino group could allow it to function as an organocatalyst. However, without specific studies on this compound, any discussion of its catalytic activity remains speculative.

Photophysical Properties and Optical Performance

The photophysical properties of organic compounds are critical for their application in optical and electronic devices. The study of these characteristics in this compound provides insight into its potential use in such technologies.

Electronic Absorption and Emission Characteristics

Band Gap Energy Determination in Thin Films

The band gap energy is a fundamental property of a semiconductor material, determining its electronic and optical characteristics. For thin films of the related compound APPQ, a band gap energy of 2.3 eV has been determined through absorption edge measurements. researchgate.net This value places APPQ in the category of semiconductor materials with potential applications in photovoltaics. researchgate.net The band gap of this compound in thin film form has not been experimentally reported. The introduction of the two electron-withdrawing nitrile groups at positions 3 and 4 of the pyrazole ring is expected to significantly influence the molecular orbital energies (HOMO and LUMO) and, consequently, the band gap of the material, distinguishing it from that of APPQ.

Derivatives and Structure Activity/property Relationships Sar/spr

Structure-Property Relationships of Substituted Analogs

The physical properties of pyrazole (B372694) derivatives, such as melting point, are significantly influenced by the nature and position of substituents. These properties are dictated by intermolecular forces, molecular symmetry, and crystal packing efficiency. Systematic studies on analogs, primarily 5-amino-1-aryl-pyrazole-4-carbonitriles, reveal distinct trends.

For instance, substitutions on the N-1 phenyl ring alter the electronic nature and steric profile of the molecule, which in turn affects its physical properties. An unsubstituted N-1 phenyl analog, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, presents a melting point of 138.5–139.6 °C. scirp.org Introducing an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring, as in 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, increases the melting point to 148.4–148.8 °C. scirp.org

Modifications at the C-3 position also have a pronounced effect. In a different series, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives show that substituents on the C-3 phenyl ring significantly alter melting points. The introduction of a para-chloro substituent (190-192 °C) or a para-bromo substituent (161-163 °C) results in high melting points, which can be attributed to increased molecular weight and stronger intermolecular interactions like halogen bonding. rsc.org Conversely, a para-methoxy group leads to a lower melting point (107-109 °C), potentially due to altered crystal packing. rsc.org

| Compound Name | Substituent(s) | Melting Point (°C) | Reference |

|---|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | N-1: Phenyl | 138.5 - 139.6 | scirp.org |

| 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | N-1: 4-Methoxyphenyl | 148.4 - 148.8 | scirp.org |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | N-1: Phenyl; C-3: 4-Chlorophenyl | 190 - 192 | rsc.org |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | N-1: Phenyl; C-3: 3-Nitrophenyl | 128 - 130 | rsc.org |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | N-1: Phenyl; C-3: 4-Methoxyphenyl | 107 - 109 | rsc.org |

| 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | N-1: Phenyl; C-3: 4-Bromophenyl | 161 - 163 | rsc.org |

| 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile | C-5: Phenyl | 200 - 202 | mdpi.com |

| 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C-5: 4-Chlorophenyl | 218 - 220 | mdpi.com |

Influence of Substituents on Synthetic Accessibility and Reaction Pathways

Substituents play a directing role in the synthesis of pyrazole derivatives, affecting reaction rates, yields, and even the regioselectivity of cyclization reactions. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from the reaction of (ethoxymethylene)malononitrile and various aryl hydrazines demonstrates this influence clearly. scirp.org

The electronic properties of the substituent on the aryl hydrazine (B178648) are a key factor. Phenylhydrazine (B124118), with no substituents, provides a high yield (93%) of the desired pyrazole product. scirp.org The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring can impact the nucleophilicity of the hydrazine and subsequently affect the reaction yield. scirp.org For example, using 4-fluorophenylhydrazine resulted in a yield of 84%, while 4-methoxyphenylhydrazine (an electron-donating group) gave a 68% yield under similar conditions. scirp.org

In the three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, the substituents on the benzaldehyde (B42025) reactant influence both reaction time and yield. nih.govrsc.org A study utilizing a nano-copper catalyst showed that benzaldehydes with electron-withdrawing groups (like -Cl, -Br, -NO₂) generally lead to high yields (88-93%) in shorter reaction times (15-20 minutes). rsc.orgnih.gov In contrast, electron-donating groups (like -OH, -OCH₃) required slightly longer reaction times (25-27 minutes) to achieve comparable yields (85-90%). rsc.orgnih.gov This suggests that the initial condensation step with malononitrile (B47326) is facilitated by electron-deficient aldehydes. nih.gov

| C-3 Phenyl Substituent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 4-Cl | 18 | 93 | rsc.orgnih.gov |

| 3-NO₂ | 15 | 92 | rsc.orgnih.gov |

| 4-Br | 20 | 90 | rsc.orgnih.gov |

| 4-OH | 25 | 90 | rsc.orgnih.gov |

| 4-OCH₃ | 25 | 88 | rsc.orgnih.gov |

| H | 22 | 91 | nih.gov |

| 4-CH₃ | 27 | 85 | nih.gov |

Impact of Structural Modifications on Spectroscopic Signatures

Structural modifications to the pyrazole core and its substituents cause predictable shifts in their spectroscopic data, which are essential for characterization.

Infrared (IR) Spectroscopy: The IR spectra of these compounds are characterized by several key absorption bands. The N-H stretching vibrations of the C-5 amino group typically appear as two bands in the range of 3300–3450 cm⁻¹. rsc.orgmdpi.com The C≡N stretch of the nitrile group is a sharp, intense band found around 2200–2230 cm⁻¹. rsc.orgmdpi.com For 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, the NH₂ stretches are observed at 3348 and 3303 cm⁻¹, with the C≡N stretch at 2230 cm⁻¹. mdpi.com In 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the corresponding peaks are found at 3447, 3346, and 2206 cm⁻¹, respectively. rsc.org The introduction of large, complex substituents, such as an azo-linked phenyl group, can shift these values; for example, in one such derivative, the N-H stretches were observed at 3433 and 3321 cm⁻¹, and the C≡N stretch at 2190 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons of the C-5 amino group typically appear as a broad singlet. For 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, this signal is observed at δ 4.61 ppm. scirp.org In the isomeric 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, the amino protons appear further downfield at δ 6.50 ppm. mdpi.com The chemical shift of these protons is sensitive to the electronic environment and substitution pattern. For example, in a complex derivative containing an azo-linked 2-hydroxyphenyl group at C-3, the NH₂ signal appears at δ 4.50 ppm. frontiersin.org

¹³C NMR spectroscopy is also informative. The carbon of the nitrile group (C≡N) typically resonates around δ 112–115 ppm. scirp.orgrsc.org The carbons of the pyrazole ring also show characteristic shifts. For 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, the pyrazole ring carbons appear at δ 75.5 (C4), 140.9 (C3), and 149.9 (C5). scirp.org In 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile carbon is found at δ 112.79 ppm, while the pyrazole carbons are at δ 153.12 (C5), 144.40 (C3), and a C4 signal inferred to be in the shielded region. rsc.org

| Compound/Analog | IR (C≡N) cm⁻¹ | IR (NH₂) cm⁻¹ | ¹H NMR (NH₂) δ ppm | Reference |

|---|---|---|---|---|

| 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile | 2230 | 3348, 3303 | 6.50 | mdpi.com |

| 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 2223 | 3348, 3302 | 6.40 | mdpi.com |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2206 | 3447, 3346 | Not specified | rsc.org |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2206 | 3445, 3340 | Not specified | rsc.org |

| 5-amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2390 | 3288 | 4.50 | nih.govfrontiersin.org |

Systematic Studies on Pyrazole Ring Substitution Patterns

The regiochemistry and reactivity of the pyrazole core are dictated by the substituents at each position. Systematic studies allow for a detailed understanding of these effects.

The group at the N-1 position is crucial for modulating the electronic properties of the entire pyrazole ring system. In the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, varying the substituents on the N-1 aryl ring directly influences synthetic outcomes. scirp.org A study comparing different aryl hydrazines found that yields were generally high, ranging from 68% to 93%, indicating the robustness of the cyclization reaction to electronic changes at this position. scirp.org The use of phenylhydrazine, 4-fluorophenylhydrazine, and pentafluorophenylhydrazine (B1196947) all produced the corresponding N-1 aryl pyrazoles with excellent regioselectivity, where only the 5-amino isomer was formed. scirp.org This demonstrates that while yields may vary, the reaction pathway is highly controlled, and the N-1 aryl group does not alter the preferred cyclization mode. scirp.org

The amino group at the C-5 position is a key site for derivatization, allowing for the extension of the molecular structure. Its nucleophilic character enables reactions with various electrophiles. For example, the C-5 amino group of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile readily reacts with chloroacetyl chloride to form the corresponding 2-chloro-N-(pyrazol-5-yl)acetamide derivative. mdpi.com This acylation demonstrates the accessibility of the amino group for creating amide linkages, which can serve as a foundation for building more complex molecules. mdpi.com Such derivatizations are fundamental in medicinal chemistry for exploring structure-activity relationships. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is undergoing a significant shift towards greener and more sustainable practices, moving away from traditional methods that often rely on hazardous solvents and harsh conditions. researchgate.netjetir.org Modern approaches emphasize efficiency, high yields, operational simplicity, and atom economy. researchgate.net For aminopyrazole carbonitriles, one-pot, multicomponent reactions are at the forefront of this development.

Recent innovations include the use of novel nanocatalysts for the three-component reaction of benzaldehydes, malononitrile (B47326), and phenylhydrazine (B124118). nih.govrsc.org One such catalyst, a nano copper immobilized on a modified layered double hydroxide (B78521) (LDH), facilitates the synthesis in an eco-friendly water/ethanol (B145695) solvent system at a mild temperature of 55 °C. nih.govrsc.org This method offers short reaction times (15–27 minutes) and excellent yields (85–93%), with the catalyst being reusable for several cycles without significant loss of activity. nih.govrsc.org Other sustainable catalysts, such as alumina-silica-supported MnO2 and SnO–CeO2 nanocomposites, have also been successfully employed in aqueous media. researchgate.net Furthermore, techniques like microwave-assisted synthesis and solvent-free grinding are being explored to reduce energy consumption and waste. nih.govnih.gov

| Catalyst/Method | Solvent | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI Nanocatalyst | H₂O/EtOH | Eco-friendly, short reaction time (15-27 min), mild conditions, reusable catalyst | 85–93% | nih.govrsc.org |

| Alumina–silica-supported MnO₂ | Water | Recyclable catalyst, facile one-pot protocol | High | researchgate.net |

| SnO–CeO₂ Nanocomposite | Water | High efficiency, catalyst retains activity for five cycles | 81–96% | researchgate.net |

| Microwave-Assisted Synthesis | Solvent-free or Green Solvents | Rapid heating, short reaction times, high yields | High | nih.govnih.gov |

| Grinding Technique | Solvent-free | High efficiency, environmentally benign | High | nih.gov |

Exploration of Underutilized Reactivity Modes

The 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile molecule possesses multiple reactive sites, offering avenues for diverse chemical transformations. The amino group and the two nitrile functionalities present significant opportunities for constructing more complex heterocyclic systems. mdpi.com

A primary area of reactivity for pyrazole synthesis involves 1,3-dipolar cycloadditions, where nitrile imines react with dipolarophiles. chim.itnih.gov This powerful tool in heterocyclic chemistry is noted for its high regioselectivity. chim.it The dicarbonitrile moiety in the target compound presents an opportunity for cycloaddition reactions, potentially leading to the formation of fused pyridazine (B1198779) or other polycyclic systems.

Furthermore, the vicinal nitrile groups are primed for reactions to form fused heterocyclic rings. For instance, reaction with hydrazine (B178648) could yield pyrazolo[3,4-d]pyridazine derivatives. The amino group can be readily acylated to form amides, which can then be used in subsequent cyclization reactions. mdpi.com The exploration of these reactivity modes can lead to a wide array of novel fused pyrazole structures with unique electronic and biological properties. researchgate.net

Advanced Computational Predictions for Design of New Pyrazole Compounds

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new molecules. researchgate.netresearchgate.net For pyrazole derivatives, DFT calculations are used to predict a wide range of properties, including molecular geometry, vibrational spectra, and electronic characteristics. nih.govtandfonline.com

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the chemical reactivity and kinetic stability of novel pyrazole compounds. researchgate.net Molecular Electrostatic Potential (MEP) maps help in identifying sites susceptible to electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.nettandfonline.com For instance, computational studies have been used to explain the regiochemistry observed in 1,3-dipolar cycloaddition reactions for forming pyrazoles. chim.it These predictive capabilities allow for the in-silico design and pre-screening of new derivatives of this compound, optimizing them for specific electronic, optical, or biological properties before undertaking their synthesis. tandfonline.com

| Computational Method | Predicted Properties | Application in Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic structure | Structural confirmation and prediction of spectroscopic data | nih.govtandfonline.com |

| HOMO-LUMO Analysis | Energy gap, chemical reactivity, kinetic stability | Predicting reaction outcomes and designing stable compounds | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for nucleophilic/electrophilic attack | Guiding synthetic strategies and predicting intermolecular interactions | researchgate.nettandfonline.com |

| Hirshfeld Surface Analysis | Intermolecular interactions (e.g., hydrogen bonding) | Understanding crystal packing and designing materials with specific solid-state properties | tandfonline.com |

Integration into Advanced Functional Materials

The structural features of this compound make it an excellent candidate for incorporation into advanced functional materials, particularly as a ligand for Metal-Organic Frameworks (MOFs). researchgate.net MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. globethesis.com Pyrazole-based ligands are highly sought after for creating stable and diverse MOF structures due to their strong coordination with metal ions. globethesis.com

The multiple nitrogen atoms of the pyrazole ring and the nitrile groups can act as coordination sites for metal ions, leading to the formation of robust, porous frameworks. rsc.org Pyrazole-based MOFs have demonstrated significant potential in various applications, including:

Gas Storage and Separation: The tunable pore size and chemical environment within pyrazole MOFs allow for selective adsorption of gases like CO₂ and C₂H₂. globethesis.com

Sensing and Catalysis: The ordered structure and accessible active sites make them suitable for chemical sensors and catalysts. globethesis.com

Environmental Remediation: Pyrazolate-based MOFs have been designed for the efficient capture of pollutants like formaldehyde (B43269) from the air and iodine from water. rsc.orgresearchgate.net

Electronic and Magnetic Devices: Specific pyrazole-based MOFs have been shown to exhibit interesting magnetic and electrical properties. acs.org

The dicarbonitrile functionality of the target compound could be further modified into carboxylate groups, which are commonly used linkers in MOF synthesis, expanding its versatility in creating novel materials. researchgate.netrsc.org

High-Throughput Synthesis and Screening for Academic Discovery

The convergence of efficient multicomponent synthesis reactions with high-throughput screening technologies is accelerating the discovery of new functional molecules. The one-pot synthetic routes suitable for producing aminopyrazole carbonitriles are highly amenable to combinatorial chemistry, allowing for the rapid generation of large libraries of structurally diverse derivatives from various starting materials. rsc.org

Once a library of compounds based on the this compound scaffold is synthesized, it can be subjected to high-throughput screening to identify "hits" with desired biological or material properties. A prominent example of this approach is High-Throughput Virtual Screening (HTVS), where computational tools are used to screen thousands of compounds against a biological target. chemmethod.comresearchgate.net For instance, a virtual screen of over 12,000 pyrazole compounds led to the identification of novel inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a key enzyme implicated in cancer. chemmethod.comresearchgate.netchemmethod.com This methodology significantly reduces the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for synthesis and in-vitro testing. chemmethod.com This synergy between rapid, sustainable synthesis and large-scale screening holds immense promise for uncovering new applications for pyrazole derivatives in medicine and materials science.

Q & A

What are the common synthetic routes for 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketonitriles or via functionalization of pre-formed pyrazole cores. For example, Liu et al. demonstrated that 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (a structural analog) reacts with trimethyl orthoformate to form intermediates for pyrazolo[3,4-d]pyrimidine derivatives . Key factors include:

- Reagent selection : Trimethyl orthoformate facilitates formimidate formation, critical for heterocyclic ring closure.

- Temperature : Reactions often require reflux conditions (e.g., 80–100°C in n-butanol) to achieve optimal cyclization .

- Catalysts : Ammonium acetate is commonly used as a mild base to promote condensation .

How can the crystal structure of this compound be characterized, and what structural features influence its reactivity?

Basic Research Question

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Jiang et al. resolved the structure of a nitro-substituted analog (5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile), revealing a planar pyrazole ring with intramolecular hydrogen bonding between the amino group and nitrile substituents, which stabilizes the molecule and directs reactivity . Key characterization steps:

- XRD analysis : Determines bond lengths, angles, and packing interactions.

- Spectroscopy : FT-IR confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and NH₂ vibrations .

- Computational modeling : DFT calculations validate experimental geometries and electron density distributions .

What strategies are employed to resolve contradictory data in the bioactivity of pyrazole-3,4-dicarbonitrile derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., insecticidal vs. antifungal efficacy) often arise from substituent effects or assay variability. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., phenyl vs. dichlorophenyl groups) to isolate contributing factors .

- Dose-response assays : Quantifying IC₅₀ values under standardized conditions (e.g., fungal spore germination assays) .

- Meta-analysis : Cross-referencing data from multiple studies to identify trends, such as enhanced antifungal activity with electron-withdrawing groups .

How can this compound serve as a precursor for fused heterocycles, and what mechanistic insights guide these transformations?

Advanced Research Question

The compound’s dual nitrile and amino groups enable diverse annulation reactions. For example:

- Pyrazolo[3,4-d]pyrimidines : Reaction with formimidate intermediates under ammonia yields fused pyrimidine rings, with EDCl/HOBt coupling enabling further functionalization .

- Pyrazolo[1,5-a]quinazolines : Condensation with aldehydes and cyanoacetamide forms tetracyclic systems via Knoevenagel adducts .

Mechanistic studies (e.g., LC-MS monitoring) reveal that nitrile groups act as electrophilic sites, while the amino group participates in nucleophilic attacks .

What computational methods are used to predict the physicochemical properties of pyrazole-3,4-dicarbonitrile derivatives?

Advanced Research Question

Density Functional Theory (DFT) and molecular docking are widely employed:

- DFT calculations : Predict solubility, logP, and dipole moments using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Docking studies : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina .

- ADMET profiling : SwissADME or ADMETlab2.0 assess bioavailability and toxicity .

How do solvent polarity and temperature affect the regioselectivity of pyrazole-3,4-dicarbonitrile functionalization?

Advanced Research Question

Polar aprotic solvents (DMF, DMSO) favor nitrile group activation, while protic solvents (ethanol) promote amino group reactivity. For example:

- DMF-mediated reactions : Enhance electrophilic substitution at the nitrile position, as seen in EDCl/HOBt coupling .

- Low-temperature conditions : Reduce side reactions (e.g., hydrolysis of nitriles) during amide formation .

What are the challenges in scaling up the synthesis of pyrazole-3,4-dicarbonitrile derivatives for in vivo studies?

Advanced Research Question

Key issues include:

- Purification : Chromatography is impractical at large scales; recrystallization in ethanol/water mixtures is preferred .

- Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 4 hours) .

- Safety : Nitrile handling requires strict controls due to toxicity (e.g., PPE and fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.